

physicochemical properties of 2,4-Dichloro-3-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	2,4-Dichloro-3-methoxyphenylboronic acid
Cat. No.:	B1530979

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An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dichloro-3-methoxyphenylboronic acid**

This guide provides a comprehensive technical overview of **2,4-Dichloro-3-methoxyphenylboronic acid**, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, reactivity, and analytical characterization. The structure of this guide is tailored to logically present the molecule's characteristics, from its fundamental properties to its practical application and handling.

Core Molecular Profile and Significance

2,4-Dichloro-3-methoxyphenylboronic acid belongs to the versatile class of arylboronic acids, which are indispensable reagents in organic synthesis. Their prominence is primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^[1] The specific substitution pattern of this molecule—two chlorine atoms and a methoxy group—offers unique electronic and steric properties that chemists can exploit to precisely construct complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.^[2] The boronic acid moiety serves as the key functional group, enabling transmetalation in catalytic cycles.^[3]

Physicochemical Characteristics

The fundamental physical and chemical properties of a reagent are critical for its effective use in synthesis, dictating choices in reaction setup, solvent selection, and purification methods. The properties for **2,4-Dichloro-3-methoxyphenylboronic acid** are summarized below.

Property	Value	Source
Molecular Formula	$C_7H_7BCl_2O_3$	[4]
Molecular Weight	220.85 g/mol	[2] [4]
Appearance	Typically an off-white to white solid.	[2]
Purity	Commercially available up to $\geq 95\% - 98\%$.	[2] [5]
Melting Point	Not widely published. Expected to be a solid with a defined melting point, similar to related compounds like 3-methoxyphenylboronic acid (160-163 °C) and 3-formyl-4-methoxyphenylboronic acid (214-217 °C). [6] [7]	N/A
pKa	Not experimentally determined. Arylboronic acids typically have a pKa of around 9, but this can be influenced by substituents. The electron-withdrawing chlorine atoms may slightly lower the pKa. [8]	N/A
Solubility	Soluble in organic solvents like DMSO, methanol, and 1,4-dioxane. Sparingly soluble in water and non-polar hydrocarbon solvents.	[9] [10]

Stability and Handling Considerations

Arylboronic acids are known for specific stability challenges that, if not managed, can compromise experimental outcomes. As a Senior Application Scientist, I emphasize that understanding these pathways is key to ensuring reagent integrity.

- **Decomposition Pathways:** The primary decomposition route is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and the presence of water.[\[11\]](#)
- **Boroxine Formation:** Like other boronic acids, this compound can undergo dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine. While this process is often reversible upon exposure to water, the presence of boroximes can lead to inconsistent reactivity in coupling reactions.[\[12\]](#) It is crucial to use the recrystallized and properly dried boronic acid to ensure efficient reactions.[\[12\]](#)
- **Oxidative Instability:** Arylboronic acids can be susceptible to oxidation. Proper storage under an inert atmosphere is recommended to maintain purity and reactivity over time.[\[13\]](#)

Expert Insight: The tendency to form boroximes is why NMR analysis of commercial boronic acids sometimes shows complex spectra. Recrystallization from water, followed by careful drying, is a highly effective, field-proven method to ensure the material is primarily in the monomeric acid form before use.[\[12\]](#)

Diagram: Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the reversible dehydration of **2,4-Dichloro-3-methoxyphenylboronic acid** to its corresponding boroxine.

Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.

Reactivity Profile: The Suzuki-Miyaura Coupling

2,4-Dichloro-3-methoxyphenylboronic acid is a premier substrate for the Suzuki-Miyaura reaction, enabling the formation of biaryl structures.[\[1\]](#) The reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[\[14\]](#)

- Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., aryl bromide) to form a Pd(II) species.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,4-dichloro-3-methoxyphenyl moiety) to the palladium center. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[3]
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization Protocols

Accurate characterization is non-negotiable for ensuring the quality and identity of starting materials. Below are standard, validated protocols for analyzing **2,4-Dichloro-3-methoxyphenylboronic acid**.

Protocol 1: Purity and Identity Verification by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors is the gold standard for analyzing boronic acids.[15][16]

- Objective: To determine the purity of the compound and confirm its molecular weight.
- Instrumentation: An HPLC or UPLC system with a PDA/UV detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.
- Methodology:
 - Column Selection: A reverse-phase C18 column (e.g., Acquity BEH C18) is an excellent starting point due to the compound's moderate polarity.[15]

- Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate, is typically effective.[15] The acidic modifier helps to produce sharp peaks and aids in ionization for MS detection.
- Sample Preparation: Prepare a stock solution of the boronic acid in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL with the initial mobile phase composition.
- Injection & Elution: Inject 1-5 µL of the sample. Run a gradient from low to high organic content (e.g., 10% to 95% acetonitrile over 5-10 minutes) to elute the compound and any potential impurities.
- Detection: Monitor at multiple UV wavelengths (e.g., 220 nm and 254 nm) to detect aromatic compounds. The mass spectrometer should be run in both positive and negative electrospray ionization (ESI) modes to detect the $[M+H]^+$ or $[M-H]^-$ ions, confirming the molecular weight of 220.85.
- Causality and Trustworthiness: Using orthogonal detectors (UV and MS) provides a self-validating system. UV quantifies purity based on chromophores, while MS provides unambiguous identity confirmation via molecular weight. The method's robustness is established by analyzing a known standard to confirm retention time and response.

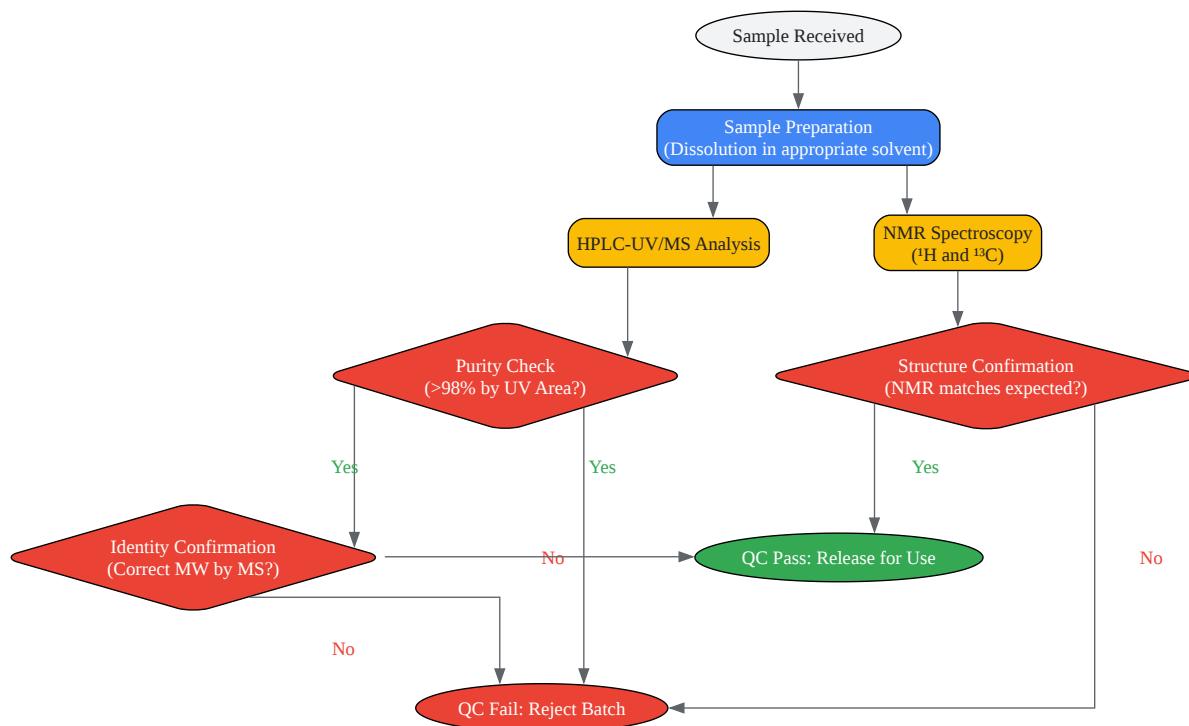
Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure.

- Objective: To confirm the chemical structure, including the substitution pattern on the aromatic ring.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Rationale for Solvent Choice: DMSO-d₆ is preferred over chloroform-d (CDCl₃) for boronic acids because it allows for the observation of the exchangeable B(OH)₂ protons, which appear as a broad singlet.[12] In CDCl₃, these protons often exchange too rapidly or are not observed.
- ¹H NMR Acquisition: Acquire a standard proton spectrum.
 - Expected Signals:
 - Two singlets or doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the phenyl ring.
 - A sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group protons.
 - A broad singlet at a variable chemical shift for the two hydroxyl (-OH) protons on the boron atom.
- ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
 - Expected Signals: Signals for the seven distinct carbon atoms, including the methoxy carbon (~55-60 ppm) and the six aromatic carbons (typically 110-160 ppm), including the carbon directly attached to the boron atom which may show a broad signal.
- Expert Insight: Comparing the observed chemical shifts and coupling patterns with predicted values from NMR simulation software provides a high degree of confidence in the structural assignment. The presence of the broad B(OH)₂ peak in DMSO-d₆ is a key diagnostic feature for a free boronic acid.[12]

Diagram: Analytical Workflow for Quality Control

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Caption: A standard workflow for the quality control of boronic acid reagents.

References

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journal of Organic Chemistry*.
- Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. *Beilstein Journals*.
- Royal Society of Chemistry. (2013). An ultra high performance liquid chromatography electrospray ionization mass spectrometry method was developed for the analysis of a broad range of boronic acids present in industrial samples. *Analytical Methods*.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*.
- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wikipedia. (n.d.). Suzuki reaction.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. *Organic Process Research & Development*.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pharmaceutical Intermediates: The Crucial Role of 2,4-Dichlorophenylboronic Acid in Drug Discovery.
- Campos, V. R., et al. (2021).
- PubChem. (n.d.). 2-Methoxyphenylboronic acid.
- Zu, W., et al. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan–Evans–Lam Reactions - Supporting Information.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl₂.
- Wikipedia. (n.d.). Boronic acid.

- Amerigo Scientific. (n.d.). (2,4-dichloro-3-methoxyphenyl)boronic acid ,98%.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
- MDPI. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Arctom. (n.d.). CAS NO. 1612184-34-5 | 2,5-DICHLORO-4-METHOXYPHENYLBORONIC ACID.
- Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid.

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Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2,4-DICHLORO-3-METHOXYPHENYLBORONIC ACID | CymitQuimica [cymitquimica.com]
- 5. (2,4-dichloro-3-methoxyphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 6. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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